5-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-10-4-14(18-20-10)15(19)17-7-11-5-13(8-16-6-11)12-2-3-21-9-12/h2-6,8-9H,7H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKXQYRGAXSMRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide typically involves multi-step reactions starting from commercially available precursorsSpecific reaction conditions, such as the use of palladium catalysts and appropriate solvents, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product consistency .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, piperidine derivatives, and various substituted isoxazoles .
Scientific Research Applications
5-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor and its role in signal transduction pathways.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 5-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness becomes evident when compared to analogs with modifications in the isoxazole, pyridine, or thiophene substituents. Below is a detailed analysis of key analogs and their distinguishing features:
Structural Analog: 5-phenyl-N-(3-pyridinyl)-3-isoxazolecarboxamide
- Key Differences :
- The isoxazole ring at position 5 is substituted with a phenyl group instead of a methyl group.
- The pyridine moiety lacks the thiophen-3-yl substituent and is directly attached to the carboxamide.
- Absence of the thiophene-pyridine linkage may diminish π-π stacking interactions with aromatic residues in biological targets.
Structural Analog: N-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide
- Key Differences :
- The thiophene substituent is at position 2 (vs. position 3 in the target compound).
- The carboxamide is linked to a cyclopropyl group instead of a pyridin-3-ylmethyl chain.
- Implications :
- Thiophen-2-yl may alter electronic distribution compared to thiophen-3-yl, affecting binding pocket compatibility.
- The cyclopropyl group could improve metabolic stability due to its constrained geometry, but the absence of a pyridine ring might reduce interactions with polar targets.
Table: Comparative Analysis of Structural Features
Biological Activity
5-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, synthesis methods, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure includes an isoxazole ring, a thiophene ring, and a pyridine ring, which contribute to its diverse biological activities. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | 5-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide |
| Molecular Formula | C15H13N3O2S |
| Molecular Weight | 301.35 g/mol |
| InChI Key | APTPIHRFFAEWAZ-UHFFFAOYSA-N |
The biological activity of this compound is primarily linked to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors, influencing processes such as cell proliferation and apoptosis.
Anticancer Activity
Research has indicated that derivatives of the compound exhibit significant anticancer properties. For instance, a study tested related compounds against various human cancer cell lines, including MCF-7 (breast), A549 (lung), DU-145 (prostate), and MDA MB-231 (breast) using the MTT assay. The results demonstrated varying degrees of cytotoxicity, with some derivatives showing effectiveness comparable to standard chemotherapeutic agents like etoposide.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A comprehensive study examined 248 natural or synthesized alkaloids for their antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria. Some derivatives of the compound showed moderate to good antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM against various pathogens, including Staphylococcus aureus and Escherichia coli .
Study 1: Anticancer Efficacy
A recent study focused on the anticancer efficacy of 5-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide. The compound was synthesized and evaluated against several cancer cell lines using the MTT assay. The findings highlighted its potential as a lead compound for developing new anticancer therapies.
Study 2: Antimicrobial Screening
In another investigation, derivatives were screened for their antimicrobial properties. The results indicated that certain analogs exhibited promising activity against both bacterial and fungal strains, suggesting potential therapeutic applications in treating infections.
Synthesis Methods
The synthesis of 5-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide typically involves multi-step organic reactions, including:
- Formation of the isoxazole ring.
- Synthesis of the thiophene and pyridine components.
- Coupling reactions such as Suzuki-Miyaura coupling to form the final product.
Q & A
Basic: What are the established synthetic routes for 5-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide?
Answer:
The synthesis typically involves multi-step reactions:
- Isoxazole ring formation : Nitrile oxide cycloaddition with alkynes or alkenes under controlled conditions (e.g., reflux in dichloromethane) to generate the 5-methylisoxazole-3-carboxamide core .
- Coupling with pyridine-thiophene derivative : A Suzuki-Miyaura or Ullmann coupling reaction may link the isoxazole to the (5-(thiophen-3-yl)pyridin-3-yl)methyl group. Catalysts like Pd(PPh₃)₄ and bases (e.g., K₂CO₃) in dimethylformamide (DMF) are commonly used .
- Purification : Techniques such as column chromatography or recrystallization ensure purity (>95%), monitored via thin-layer chromatography (TLC) or HPLC .
Basic: How is the structural integrity of this compound verified in academic research?
Answer:
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm functional groups (e.g., carboxamide at δ 165-170 ppm) and regiochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₆H₁₄N₄O₂S requires 338.08 g/mol) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
Basic: What preliminary biological assays are recommended to evaluate its pharmacological potential?
Answer:
- Enzyme inhibition assays : Test activity against kinases or proteases (e.g., IC₅₀ determination) using fluorescence-based protocols .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Solubility and stability : Measure logP and metabolic stability in liver microsomes to predict pharmacokinetics .
Advanced: How can researchers optimize synthetic yields while minimizing side products?
Answer:
- Ultrasound-assisted synthesis : Reduces reaction time by 50% and improves yield (e.g., 75% → 90%) via enhanced mass transfer .
- Solvent optimization : Replace DMF with acetonitrile to reduce carboxamide hydrolysis .
- Catalyst screening : Test PdCl₂(dppf) for higher coupling efficiency in thiophene-pyridine bond formation .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Dose-response standardization : Use consistent molar concentrations (e.g., 1–100 µM) to compare IC₅₀ values .
- Control for solvent effects : Replace DMSO with saline buffers in cell-based assays to avoid false positives .
- Orthogonal assays : Validate kinase inhibition via Western blot (target phosphorylation) alongside enzymatic assays .
Advanced: What computational strategies predict target proteins for this compound?
Answer:
- Molecular docking : Use AutoDock Vina to screen against PDB databases (e.g., ATP-binding pockets in kinases) .
- QSAR modeling : Correlate substituent effects (e.g., thiophene vs. phenyl) with activity to prioritize derivatives .
- Molecular dynamics simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates strong target engagement) .
Advanced: What safety protocols are critical for handling this compound?
Answer:
- PPE requirements : Use nitrile gloves, ANSI-approved goggles, and fume hoods to prevent dermal/ocular exposure .
- Waste disposal : Neutralize with 10% NaOH before incineration to avoid sulfur oxide emissions .
- Emergency response : For spills, adsorb with vermiculite and avoid water to prevent aerosolization .
Advanced: How to design SAR studies for derivatives with enhanced activity?
Answer:
- Core modifications : Replace thiophene with furan (lower logP) or add electron-withdrawing groups (e.g., -NO₂) to the pyridine ring .
- Bioisosteric replacements : Substitute isoxazole with 1,2,4-oxadiazole to improve metabolic stability .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical H-bond donors (e.g., carboxamide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
